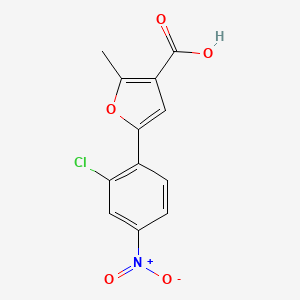

5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

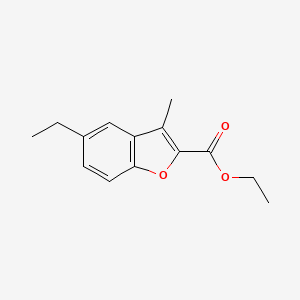

5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid is a small molecule . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .

Molecular Structure Analysis

The molecular formula of this compound is C11H6ClNO5 . The average molecular weight is 267.622 Da . The structure includes a furan ring attached to a carboxylic acid group and a 2-chloro-4-nitrophenyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Applications :Research has explored the synthesis and characterization of new carboxylic acid derivatives and their organotin(IV) complexes for antimicrobial activities. These complexes, derived from similar furan and nitrophenyl containing compounds, have been evaluated against a range of fungi and bacteria, showing significant antimicrobial properties (Dias et al., 2015). This suggests that 5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid could potentially be explored for its antimicrobial properties, given its structural similarity.

Catalysis and Chemical Transformations :The compound's structure implies potential utility in catalysis and chemical transformations. For instance, ruthenium-catalyzed reduction of nitroarenes to aminoarenes using formic acid is a process where compounds with nitro groups play a critical role (Watanabe et al., 1984). This indicates that this compound could serve as a substrate or intermediate in similar catalytic reduction processes.

Material Science and Organic Synthesis :Compounds with furan and nitrophenyl groups are often used in the synthesis of organic materials and molecules with specific properties, such as fluorescence or electronic characteristics. For example, the synthesis and transformations of furazan and pyrazole derivatives demonstrate the utility of nitro-substituted compounds in producing materials with desired chemical properties (Kormanov et al., 2017). This suggests potential applications of this compound in the development of new materials or as intermediates in organic synthesis.

Wirkmechanismus

Target of Action

The primary target of 5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the methionine residue from the N-terminus of newly synthesized proteins .

Mode of Action

It is likely that the compound interacts with the enzyme, potentially inhibiting its function .

Biochemical Pathways

Given its target, it can be inferred that it may impact protein synthesis pathways, specifically the process of n-terminal methionine excision, a crucial step in protein maturation .

Result of Action

Given its potential inhibitory effect on methionine aminopeptidase, it could impact protein synthesis and maturation processes within the cell .

Eigenschaften

IUPAC Name |

5-(2-chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO5/c1-6-9(12(15)16)5-11(19-6)8-3-2-7(14(17)18)4-10(8)13/h2-5H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDOIOPVHSICMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2971124.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]acetamide](/img/structure/B2971131.png)

![N-(2-methoxyethyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2971132.png)

![6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2971135.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2971143.png)

![2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2971146.png)